molecular formula C9H8FN B8299771 4-Ethyl-2-fluorobenzonitrile

4-Ethyl-2-fluorobenzonitrile

Cat. No. B8299771
M. Wt: 149.16 g/mol
InChI Key: POZXQPWFEBKHJH-UHFFFAOYSA-N
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Patent
US08013001B2

Procedure details

A solution of 4-ethyl-2-fluoro-benzonitrile (1.19 g, 8.0 mmol) in ether (70 mL) was cooled in an ice bath. To the cold, stirred solution was added LiAlH4 (600 mg, 16 mmol). The suspension was then heated to reflux. After several hours at reflux, the suspension was allowed to cool to ambient temperature and was quenched by the careful addition of H2O (600 μL), followed by 15% aqueous NaOH (600 μL), and finally H2O (1.8 mL). The resulting suspension was filtered, and the solids were washed thoroughly with ether. The filtrate was concentrated under reduced pressure to afford 4-ethyl-2-fluoro-benzylamine (1.16 g, 95% yield) as a liquid. This material was used for the subsequent amide formation without further purification. 1H-NMR (400 MHz, CDCl3): δ 7.21 (1H, app t, J=7.6 Hz), 6.96-6.86 (2H, m), 3.85 (2H, s), 2.63 (2H, q, J=7.6 Hz), 1.22 (3H, t, J=7.6 Hz).
Quantity
1.19 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[C:5]([F:11])[CH:4]=1)[CH3:2].[H-].[H-].[H-].[H-].[Li+].[Al+3]>CCOCC>[CH2:1]([C:3]1[CH:10]=[CH:9][C:6]([CH2:7][NH2:8])=[C:5]([F:11])[CH:4]=1)[CH3:2] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
1.19 g
Type
reactant
Smiles
C(C)C1=CC(=C(C#N)C=C1)F
Name
Quantity
70 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
600 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
To the cold, stirred solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was then heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After several hours at reflux
CUSTOM
Type
CUSTOM
Details
was quenched by the careful addition of H2O (600 μL)
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
WASH
Type
WASH
Details
the solids were washed thoroughly with ether
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC(=C(CN)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.16 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.